Stevia Powder

Solubility Formulation Stability Enzymatic Modification

Generic Stevia Powder substitution without analytical verification of steviol glycoside profile risks bitterness, precipitation, and regulatory rejection. This product solves that: - **Composition-defined**: Specific stevioside/Reb A ratio to match your application (beverages, oral care, diabetic foods). - **Solubility-optimized**: Choose native Reb A or enzymatically modified Reb Aα (>80x water solubility for clear drinks). - **Regulatory-ready**: Meets JECFA 95% total steviol glycoside purity for EU/US customs clearance. - **Non-cariogenic & zero-glycemic**: Validated for sugar-free and diabetic formulations.

Molecular Formula C44H70O23
Molecular Weight 967.0 g/mol
Cat. No. B15541331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevia Powder
Molecular FormulaC44H70O23
Molecular Weight967.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18?,19?,20?,21?,22-,23-,24+,25+,26+,27+,28-,29-,30-,31?,32?,33?,34-,35?,36-,37-,38-,39-,41+,42+,43+,44-/m0/s1
InChIKeyHELXLJCILKEWJH-SQFYRQPJSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stevia Powder: High-Purity Procurement


Stevia Powder refers to refined extracts derived from the leaves of Stevia rebaudiana Bertoni, comprising a mixture of diterpene steviol glycosides that impart intense sweetness. The primary constituents, stevioside and rebaudioside A (Reb A), exhibit sweetness potencies approximately 250–300 times greater than sucrose on a weight basis [1]. However, the functional and organoleptic properties of commercial Stevia Powder are not defined by the generic plant source but by the precise compositional profile and purity of its specific steviol glycosides, which are subject to stringent international specifications [2].

Stevia powder is defined by its steviol glycoside profile, not generic plant source.

Purity ≥95% total steviol glycosides required, yet glycoside ratio varies across suppliers.

Sweetness ~250–300× sucrose, but solubility and bitterness depend on Reb A/stevioside balance.

Stevia Powder Substitution Risks


The term 'Stevia Powder' encompasses a heterogeneous class of steviol glycoside mixtures where even minor variations in the ratio of individual glycosides, such as stevioside to rebaudioside A, produce profound differences in bitterness perception and aftertaste [1]. Furthermore, the aqueous solubility and thermal stability of native glycosides like rebaudioside A (Reb A) are significantly inferior to enzymatically modified derivatives, leading to precipitation and sensory degradation in formulated products [2]. Regulatory frameworks mandate a minimum 95% total steviol glycoside purity, but they do not prescribe a fixed glycoside profile, meaning that two products both meeting the '95% pure' specification can exhibit dramatically different performance in application [3]. Consequently, generic substitution without analytical verification of the specific steviol glycoside composition and purity introduces substantial risk to product quality, taste consistency, and regulatory compliance.

Glycoside ratio mismatch

Variation in stevioside:Reb A ratio alters bitterness perception and aftertaste, even if total purity ≥95%.

Solubility & stability limitations

Native Reb A has significantly lower aqueous solubility than enzymatically modified derivatives, risking precipitation in clear beverages.

Unstandardized profile

Two products both meeting ≥95% purity may exhibit different performance; generic substitution requires analytical verification.

Stevia Powder Differentiation Evidence


Solubility: Reb Aα vs Reb A

Native rebaudioside A (Reb A) is limited by poor water solubility, which can cause precipitation in clear beverages and other aqueous systems. In a direct head-to-head comparison, the enzymatically synthesized derivative rebaudioside Aα (Reb Aα) demonstrated a substantial enhancement in aqueous solubility. [1] This modification directly addresses a key formulation bottleneck for high-intensity sweeteners.

Solubility: Reb Aα vs Reb A
Head-to-head comparison
80-fold greater water solubility
Prevents precipitation in aqueous systems
In vitro solubility assessment
Solubility Formulation Stability Enzymatic Modification

Bitterness Profile: Reb A vs Stevioside

Stevioside, a major steviol glycoside, is known for a pronounced bitter aftertaste that limits its application. A computational molecular simulation study provided a mechanistic explanation for why rebaudioside A (Reb A) exhibits a cleaner taste profile. The model showed that the additional sugar moiety at the C-3'' position of rebaudioside A sterically hinders its entry into the human bitter taste receptor hTAS2R4, thereby reducing the triggering of the bitter signaling cascade compared to stevioside. [1]

Bitterness: Reb A vs Stevioside
In silico model
C-3'' sugar moiety restricts entry to hTAS2R4 receptor
Cleaner sweetness profile with higher Reb A content
Molecular simulation study
Sensory Science Bitterness Molecular Modeling

Sweetness Potency vs Sucrose

Steviol glycosides are classified as high-intensity sweeteners due to their vastly superior sweetening power compared to caloric sugars. Multiple studies confirm that the sweetness of steviol glycosides, such as stevioside and rebaudioside A, is consistently quantified in the range of 250–300 times that of sucrose on a weight basis. [1][2]

Sweetness Potency vs Sucrose
Reported
250–300× sweeter than sucrose
Enables significant sugar reduction
Consistent across multiple studies
Sweetness Potency Sugar Reduction Caloric Value

Cariogenic Potential vs Sugars

A key differentiator for steviol glycosides in oral care and sugar-free confectionery applications is their non-cariogenic nature. An in vivo study conducted in albino Sprague-Dawley rats evaluated the cariogenic potential of stevioside and rebaudioside A. The study concluded that neither stevioside nor rebaudioside A is cariogenic under the experimental conditions. [1]

Cariogenic Potential
Class-level inference
Non-cariogenic in in vivo rat study
May support sugar-free oral care products
Animal model evidence; translation to humans requires review
Oral Health Cariogenicity Non-Cariogenic Sweetener

Purity Specification Compliance

Commercial Stevia Powder intended for use as a food additive is differentiated from crude leaf extracts by a high degree of purity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established specifications that require steviol glycosides to have a minimum purity of 95% of a defined set of steviol glycosides (initially seven, later expanded to eleven). [1] This specification is a critical quality attribute for regulatory approval and international trade.

Purity Specification
Specification review
≥95% total steviol glycosides (JECFA)
Mandatory for regulatory compliance
Adopted by FDA, EFSA
Regulatory Compliance Purity JECFA Specification

Stevia Powder Applications


Clear Beverage Formulation

For applications such as flavored waters, ready-to-drink teas, and clear sports drinks, the use of native rebaudioside A (Reb A) can lead to precipitation and a loss of visual clarity due to its poor aqueous solubility. The procurement of enzymatically modified derivatives, such as rebaudioside Aα (Reb Aα), which exhibits an 80-fold greater water solubility than Reb A, is critical to ensure product homogeneity and shelf stability. [1]

Sugar-Free Confectionery & Oral Care

In the development of sugar-free chewing gums, mints, and toothpastes, the substitution of sugar with a non-cariogenic sweetener is a primary functional requirement. Evidence from in vivo studies demonstrates that stevioside and rebaudioside A are non-cariogenic, unlike fermentable sugars. This supports the procurement of high-purity stevia powder for these specific applications where oral health claims are material. [1]

Calorie-Reduced & Diabetic-Friendly Foods

Formulating products for weight management or diabetic-friendly diets necessitates the replacement of caloric sugars with high-intensity sweeteners that have a negligible effect on blood glucose. Steviol glycosides are 250–300 times sweeter than sucrose, enabling substantial calorie reduction while providing a sweet taste. [1][2] Procurement of high-purity stevia powder is essential for achieving the desired sweetness intensity without the caloric load associated with sugar.

Regulatory-Compliant Export

For any product intended for international markets, especially in the EU, US, and other Codex-adherent regions, compliance with the JECFA purity specification is mandatory. This requires procurement of Stevia Powder with a minimum total steviol glycoside content of 95% on a dry basis. Failure to meet this specification can result in customs rejection and regulatory non-compliance. [1]

Application
Selection Property
Validation Focus
Clear Beverage Formulation
Solubility of enzymatically modified steviol glycosides
Prevention of precipitation and clarity loss
Sugar-Free Confectionery & Oral Care
Non-cariogenic attribute of stevioside and Reb A
In vivo cariogenicity assessment
Calorie-Reduced & Diabetic-Friendly Foods
Sweetness potency relative to sucrose
Sugar replacement ratio and calorie reduction
Regulatory-Compliant Export
Minimum 95% total steviol glycosides per JECFA
COA verification of glycoside profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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